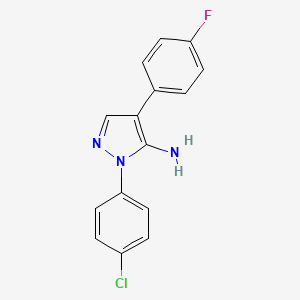
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-fenilacrilato de 4-(2-((4-etilfenoxi)acetil)carbohidrazonoil)-2-metoxifenilo es un complejo compuesto orgánico con la fórmula molecular C26H24N2O4 y un peso molecular de 428.492 . Este compuesto forma parte de una colección de productos químicos raros y únicos utilizados en la investigación de descubrimiento temprano . Se caracteriza por su intrincada estructura, que incluye múltiples grupos funcionales como etilfenoxi, acetil, carbohidrazonoil, metoxifenilo y fenilacrilato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-fenilacrilato de 4-(2-((4-etilfenoxi)acetil)carbohidrazonoil)-2-metoxifenilo implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. La ruta sintética general se puede resumir de la siguiente manera:
Formación del intermedio etilfenoxi acetil: El paso inicial implica la reacción de 4-etilfenol con anhídrido acético en presencia de un catalizador como ácido sulfúrico para formar 4-etilfenoxi acetato.
Formación de carbohidrazonoil: El etilfenoxi acetato luego se hace reaccionar con hidrato de hidracina para formar el intermedio carbohidrazonoil.
Acoplamiento de metoxifenilo y fenilacrilato: El paso final implica acoplar el intermedio carbohidrazonoil con 2-metoxifenilo y 3-fenilacrilato en condiciones específicas, como la presencia de una base como hidróxido de sodio y un solvente como etanol.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la ampliación del proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas de seguridad para manejar reactivos potencialmente peligrosos. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-fenilacrilato de 4-(2-((4-etilfenoxi)acetil)carbohidrazonoil)-2-metoxifenilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la formación de alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos etilfenoxi o metoxifenilo, utilizando reactivos como metóxido de sodio o cianuro de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido, trióxido de cromo en ácido acético.
Reducción: Borohidruro de sodio en metanol, hidruro de aluminio y litio en éter.
Sustitución: Metóxido de sodio en metanol, cianuro de potasio en etanol.
Principales productos formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Derivados sustituidos de fenoxi o metoxifenilo.
Aplicaciones Científicas De Investigación
El 3-fenilacrilato de 4-(2-((4-etilfenoxi)acetil)carbohidrazonoil)-2-metoxifenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos compuestos con potencial actividad biológica.
Medicina: Explorado por su posible uso en el descubrimiento y desarrollo de fármacos, particularmente como compuesto líder para el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del 3-fenilacrilato de 4-(2-((4-etilfenoxi)acetil)carbohidrazonoil)-2-metoxifenilo involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibiendo o modulando la actividad de las enzimas involucradas en procesos biológicos clave.
Interacción con receptores: Unión a receptores celulares y alteración de las vías de transducción de señales.
Disrupción de las membranas celulares: Interacción con bicapas lipídicas y afectación de la integridad y función de la membrana.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Fenilacrilato de 4-bromo-2-(2-((4-etilfenoxi)acetil)carbohidrazonoil)fenilo
- 2-((4-Etilfenoxi)metil)-N-(fenilcarbamotiol)benzamidas
Singularidad
El 3-fenilacrilato de 4-(2-((4-etilfenoxi)acetil)carbohidrazonoil)-2-metoxifenilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
477729-31-0 |
|---|---|
Fórmula molecular |
C27H26N2O5 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H26N2O5/c1-3-20-9-13-23(14-10-20)33-19-26(30)29-28-18-22-11-15-24(25(17-22)32-2)34-27(31)16-12-21-7-5-4-6-8-21/h4-18H,3,19H2,1-2H3,(H,29,30)/b16-12+,28-18+ |
Clave InChI |
FKGDUDBFCZACNR-ZZTXFNBYSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)





![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)
